molecular formula C12H11FN2OS B14091350 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B14091350
M. Wt: 250.29 g/mol
InChI Key: CFKLQFRUEYMNTH-UHFFFAOYSA-N
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Description

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a fluorobenzylthio group attached to a methylpyrimidinone core

Preparation Methods

The synthesis of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the reaction of 3-fluorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one can be compared with other similar compounds such as:

    2-((3-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: This compound shares a similar fluorobenzylthio group but has a quinazolinone core instead of a pyrimidinone core.

    4-(3-fluorobenzyloxy)phenylboronic acid: This compound contains a fluorobenzyl group but differs in its functional groups and overall structure.

Properties

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

CFKLQFRUEYMNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F

Origin of Product

United States

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